molecular formula C22H26N8O B1192701 FLT3-IN-50

FLT3-IN-50

Katalognummer: B1192701
Molekulargewicht: 418.51
InChI-Schlüssel: DXUDRTZDTCQOLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FLT3-IN-50 is a selective and efficacious inhibitor of FLT3 mutations.

Wissenschaftliche Forschungsanwendungen

Role in Hematopoiesis and Leukemia

FLT3-IN-50, as an inhibitor targeting FLT3, plays a significant role in hematopoiesis and leukemia. FLT3 is a receptor tyrosine kinase expressed by immature hematopoietic cells, crucial for stem cell and immune system development. FLT3 mutations are found in approximately 30% of acute myelogenous leukemia (AML) patients, often indicating poor prognosis. These mutations result in constitutive tyrosine kinase activity, contributing to a more aggressive leukemia phenotype. Thus, targeting FLT3 with inhibitors like this compound presents a valuable therapeutic strategy (Gilliland & Griffin, 2002).

Inhibitor Development and Efficacy

This compound is identified as a highly potent and selective FLT3 inhibitor. It shows efficacy against various FLT3 mutants, including resistant forms to other inhibitors. This compound exhibits significant effectiveness against human AML cell lines, specifically targeting FLT3 signal pathways and inducing apoptosis in these cells. This indicates its potential as a therapeutic remedy for AML (Zhi et al., 2018).

CAR T-Cell Therapy Synergy

Research shows that this compound, in combination with FLT3-specific CAR T-cells, exhibits potent activity against AML. This combination particularly targets AML cells with FLT3 internal tandem duplication (FLT3-ITD), which are challenging to treat. The use of FLT3 inhibitors like this compound in synergy with immunotherapy presents a novel approach to treating high-risk AML cases (Jetani et al., 2018).

FLT3 and Immune System Development

This compound's target, FLT3, is also vital in immune system development. It affects the differentiation of hematopoietic lineages, including dendritic cells and natural killer cells. Mutations in FLT3, often found in leukemia, highlight the importance of FLT3 in normal and malignant hematopoiesis. By inhibiting FLT3, compounds like this compound can influence these pathways (Tsapogas et al., 2017).

Additional Insights from FLT3 Inhibition

FLT3 inhibitors, including this compound, provide insights into FLT3's role in hematopoietic progenitor cells, dendritic cells, and natural killer cells. They help understand the FLT3 signal transduction cascade and its implications for cell survival and differentiation in normal and malignant contexts. This understanding is crucial for developing more effective therapies for diseases like AML (D'amico & Wu, 2003; Levis & Small, 2003; Onai et al., 2006; Meshinchi et al., 2001; Griffith et al., 2004; Kiyoi et al., 2019; Larrosa-Garcia & Baer, 2017; Murphy et al., 2003; Yee et al., 2002; Kikushige et al., 2008; Antonysamy & Thomson, 2000; Mckenna et al., 2000; Wang et al., 2018; Adolfsson et al., 2001; Takahashi, 2011).

Eigenschaften

Molekularformel

C22H26N8O

Molekulargewicht

418.51

IUPAC-Name

4-((2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C22H26N8O/c1-14-25-18-4-2-3-17(18)21(26-14)28-19-13-24-29-20(19)22(31)27-15-5-7-16(8-6-15)30-11-9-23-10-12-30/h5-8,13,23H,2-4,9-12H2,1H3,(H,24,29)(H,27,31)(H,25,26,28)

InChI-Schlüssel

DXUDRTZDTCQOLU-UHFFFAOYSA-N

SMILES

O=C(C1=NNC=C1NC2=C(CCC3)C3=NC(C)=N2)NC4=CC=C(N5CCNCC5)C=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FLT3 IN-50;  FLT3-IN 50;  FLT3-IN-50

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FLT3-IN-50
Reactant of Route 2
FLT3-IN-50
Reactant of Route 3
FLT3-IN-50
Reactant of Route 4
Reactant of Route 4
FLT3-IN-50
Reactant of Route 5
FLT3-IN-50
Reactant of Route 6
FLT3-IN-50

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.